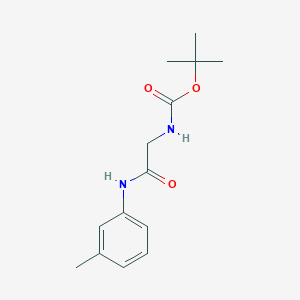

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide” is a chemical compound that is part of the tert-butyloxycarbonyl-protected amino acids (Boc-AAILs) family . These compounds are used as starting materials in dipeptide synthesis .

Synthesis Analysis

The synthesis of Boc-AAILs involves the neutralization of [emim][OH] with commercially available Boc-protected amino acids . The resulting protected AAILs are then used in dipeptide synthesis with commonly used coupling reagents .Chemical Reactions Analysis

The Boc-AAILs have been used in solution-phase amide formation under thermal heating . The distinctive coupling reagent N,N0-diethylene-N00-2-chloroethyl thiophosphoramide was found to enhance amide formation in the Boc-AAILs without the addition of a base, giving the dipeptides in satisfactory yields in 15 minutes .Physical And Chemical Properties Analysis

The Boc-AAILs are clear and nearly colorless to pale yellow liquids at room temperature . They are miscible in acetonitrile, methanol, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO), partially miscible in water, but immiscible in diethyl ether, ethyl acetate, and hexane at room temperature .Applications De Recherche Scientifique

Organic Synthesis and Peptide Coupling

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide plays a crucial role in the synthesis of acyclic derivatives of prolylleucylglycinamide and other related compounds. It is synthesized through interactions involving tert-butyloxycarbonylprol ylleucylglycine ethyl ester and methanolic ammonia solution or by reacting glycine amide with mixed anhydrides synthesized from tert-butyloxycarbonylprolylleucine and isobutylchloroformate. The removal of the tert-butyloxycarbonyl group and subsequent reactions yield prolylleucylglycinamide and its acyl derivatives, highlighting its utility in peptide synthesis and modification (Haidukevich et al., 2019).

Materials Science and Supramolecular Chemistry

In materials science, compounds derived from N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide have been utilized to create moldable, load-bearing, and self-healing non-polymeric supramolecular gels. These gels, synthesized from simple organic salts including tert-butoxycarbonyl (Boc)-protected L-amino acids, demonstrate remarkable properties such as load-bearing capacity, moldability, and self-healing ability, which are valuable for various applications including stress-bearing materials (Sahoo et al., 2012).

Orientations Futures

The future directions for “N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide” and similar compounds could involve further exploration of their use in peptide synthesis and organic synthesis. The development of more eco-friendly, safe, and atom-economical approaches for the synthesis of these compounds is also a potential area of interest .

Propriétés

IUPAC Name |

tert-butyl N-[2-(3-methylanilino)-2-oxoethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-10-6-5-7-11(8-10)16-12(17)9-15-13(18)19-14(2,3)4/h5-8H,9H2,1-4H3,(H,15,18)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVCRSJLRIATJOJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

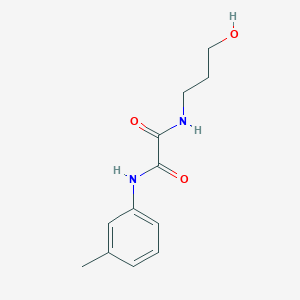

CC1=CC(=CC=C1)NC(=O)CNC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(tert-butoxycarbonyl)-N1-(3-methylphenyl)glycinamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

carbamoyl}ethyl 2-(methylsulfanyl)pyridine-3-carboxylate](/img/structure/B2588615.png)

![5-Methyl-3-(4-methylphenyl)-7-pyrrolidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2588622.png)

![2-{[6-(3,5-dimethylphenoxy)pyrimidin-4-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2588623.png)

![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)

![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)

![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)

![2-cyano-N'-[(1E)-(3-methylthiophen-2-yl)methylidene]acetohydrazide](/img/structure/B2588633.png)